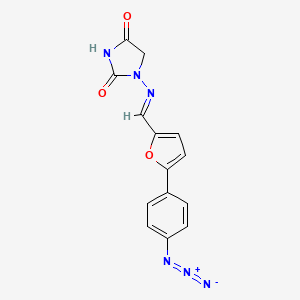

Azidodantrolene

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H10N6O3 |

|---|---|

Molecular Weight |

310.27 g/mol |

IUPAC Name |

1-[(E)-[5-(4-azidophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione |

InChI |

InChI=1S/C14H10N6O3/c15-19-18-10-3-1-9(2-4-10)12-6-5-11(23-12)7-16-20-8-13(21)17-14(20)22/h1-7H,8H2,(H,17,21,22)/b16-7+ |

InChI Key |

NGXFSJFFDPPDAW-FRKPEAEDSA-N |

Isomeric SMILES |

C1C(=O)NC(=O)N1/N=C/C2=CC=C(O2)C3=CC=C(C=C3)N=[N+]=[N-] |

Canonical SMILES |

C1C(=O)NC(=O)N1N=CC2=CC=C(O2)C3=CC=C(C=C3)N=[N+]=[N-] |

Synonyms |

azidodantrolene |

Origin of Product |

United States |

Synthetic Methodologies and Radiochemical Characterization of Azidodantrolene

Precursor Synthesis Pathways for Azidodantrolene Scaffold Generation

The synthesis of the this compound scaffold begins with a suitable precursor molecule. nih.govacs.org Research outlines a pathway starting from an ester intermediate, referred to as ester 3 (Me 5-(4-azidophenyl)-2-furoate). acs.orgacs.org This precursor contains the core chemical structure required for the final compound, including the azido-phenyl-furan group, but lacks the specific functional group that will be tritiated. The synthesis of this precursor is a critical first step, setting the stage for the subsequent radiolabeling process. researchgate.net

Tritium (B154650) Labeling Strategies and Radiochemical Purity Assessment

To achieve a high specific activity necessary for detecting photo-cross-linked proteins, a tritium atom is introduced into the molecule. nih.govebi.ac.ukacs.org The strategy involves a two-step process of reduction followed by oxidation. nih.govacs.org

The introduction of the tritium label is accomplished through the reduction of the precursor, ester 3 . nih.govacs.org This key step utilizes a custom-synthesized, 100% tritium-labeled reducing agent, lithium triethylborotritide. nih.govacs.orgopenmedscience.com This reagent selectively reduces the ester group on the precursor to form a tritiated alcohol intermediate. nih.govacs.org This method is noted as a good general technique for producing nonexchangeable, nearly 100% tritium-labeled aldehydes. acs.org The resulting tritiated compound reportedly showed no signs of hydrogen/tritium exchange over a period of more than a year. openmedscience.com

Following the reduction and introduction of tritium, the resulting tritiated alcohol intermediate is oxidized to form the final aldehyde, compound 5b . nih.govacs.org This oxidation is carried out using manganese(IV) oxide. nih.govacs.orgresearchgate.net The aldehyde is then condensed with 1-aminohydantoin, and subsequent deprotonation with sodium methoxide (B1231860) yields the final product, [³H]this compound. acs.org

Introduction of Tritium via Reduction with Tritium-Labeled Reagents

Analytical Techniques for Radiochemical and Chemical Purity Assessment

Rigorous analytical methods are employed to confirm the chemical and radiochemical purity of the synthesized [³H]this compound and to determine its specific activity. nih.govacs.org

High-Performance Liquid Chromatography (HPLC) is a crucial technique for purifying the final compound and assessing its radiochemical purity. acs.orgnih.gov In conjunction with liquid scintillation counting, HPLC is used to empirically determine the specific radioactivity of the [³H]this compound sodium salt. nih.govacs.org This analysis confirmed a specific activity of 24.4 Ci/mmol, which represents approximately 85% of the theoretical maximum. nih.govacs.orgacs.org HPLC analysis is essential for identifying impurities, such as those caused by radiolysis, which may not be detectable by other methods like radio-TLC. nih.gov

| Parameter | Value | Source |

| Specific Activity | 24.4 Ci/mmol | acs.org, nih.gov, acs.org |

| Percentage of Theoretical Maximum | ~85% | acs.org, nih.gov, acs.org |

Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ³H NMR, is employed to confirm the successful and specific incorporation of the tritium label. acs.orgopenmedscience.com Analysis of the [³H]this compound spectra revealed no discernible hydrogen signal at the imine position, confirming the location of the tritium label. openmedscience.comacs.org Although NMR is considered a relatively insensitive technique for this purpose, the results demonstrated that the imine position was ≥95% tritium-labeled. nih.govacs.orgacs.org This high level of isotopic labeling is critical for the compound's function as a high-sensitivity photoaffinity probe. ckisotopes.com

| Analytical Method | Finding | Purity/Labeling Confirmation | Source |

| NMR Spectroscopy | No sign of hydrogen at the imine position | ≥95% tritium-labeled | acs.org, nih.gov, openmedscience.com |

| HPLC | Determination of specific radioactivity | Radiochemical Purity >95% | acs.org |

Liquid Scintillation Counting for Specific Radioactivity Quantification

The quantification of the specific radioactivity of tritiated this compound ([³H]this compound) is a critical step to ensure its suitability as a high-affinity radioligand for receptor binding studies. Liquid scintillation counting (LSC) is the standard method employed for this purpose, providing a sensitive and accurate measurement of the beta particles emitted by the tritium isotope.

The synthesis of [³H]this compound was specifically designed to achieve the highest possible specific activity to facilitate the detection of what was presumed to be a low-abundance dantrolene (B1669809) receptor in skeletal muscle. acs.orgnih.gov The strategy involved the introduction of a single mole-atom of tritium at the imine position of the molecule. acs.org This was achieved through the reduction of an ester intermediate using a custom-synthesized, 100% tritium-labeled lithium triethylborotritide, followed by oxidation. nih.govacs.org

Following the synthesis and purification of the sodium salt of [³H]this compound, its specific radioactivity was empirically determined. nih.govacs.org This involved the use of high-performance liquid chromatography (HPLC) to accurately determine the concentration of the compound, and liquid scintillation counting to quantify the amount of radioactivity present in a given amount of the substance. nih.govacs.orgresource.org

The research findings indicate that the specific radioactivity of [³H]this compound sodium was determined to be 24.4 Ci/mmol. nih.govacs.orgresource.orgresearchgate.net This value represents approximately 85% of the theoretical maximum specific activity, which is 28.76 Ci/mmol for a molecule labeled with one mole-atom of tritium. acs.orgnih.govacs.org The high specific activity achieved was essential for the subsequent use of [³H]this compound in photo-cross-linking experiments to identify its molecular target. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H) and tritium (³H) NMR, was used to confirm the high level of tritium incorporation. The spectra indicated that the imine position was at least 95% labeled with tritium, as there was no significant signal corresponding to hydrogen at that position. acs.orgopenmedscience.com Furthermore, the tritium label proved to be stable, with no evidence of hydrogen/tritium exchange observed over a period exceeding one year. acs.orgopenmedscience.com

The following table summarizes the key radiochemical characterization data for [³H]this compound:

| Parameter | Value | Reference |

| Isotope | Tritium (³H) | acs.org |

| Labeling Position | Imine | acs.orgacs.org |

| Empirically Determined Specific Radioactivity | 24.4 Ci/mmol | nih.govacs.orgresource.org |

| Theoretical Maximum Specific Activity | 28.76 Ci/mmol | acs.org |

| Percentage of Theoretical Maximum Achieved | ~85% | nih.govacs.org |

| Tritium Incorporation Efficiency (by NMR) | ≥95% | acs.orgopenmedscience.com |

Molecular Target Identification and Ligand Binding Site Elucidation of Azidodantrolene

Investigation of Ryanodine (B192298) Receptor (RyR) Isoforms as Primary Targets

Mammals express three distinct isoforms of the ryanodine receptor—RyR1, RyR2, and RyR3—which share a significant degree of sequence and structural similarity but exhibit tissue-specific expression and functional differences. nih.govfrontiersin.org Azidodantrolene has been instrumental in dissecting the isoform-specific interactions of dantrolene (B1669809).

The skeletal muscle ryanodine receptor, RyR1, has been definitively identified as a primary molecular target for this compound. nih.govnih.gov Early photoaffinity labeling studies using [3H]this compound on skeletal muscle sarcoplasmic reticulum (SR) membranes identified a specifically labeled protein of approximately 160 kDa. acs.orgnih.gov This protein was later confirmed to be the N-terminal region of the RyR1 protein. nih.govacs.org

Further investigations utilizing synthetic domain peptides derived from the RyR1 sequence pinpointed the precise binding site. osti.gov These experiments demonstrated that only peptides containing the amino acid sequence corresponding to residues 590-609 of RyR1 were specifically photolabeled by [3H]this compound. nih.govosti.gov This finding was corroborated by the use of a monoclonal anti-RyR1 antibody whose epitope is within this same 590-609 region. This antibody was shown to inhibit the photolabeling of RyR1 by [3H]this compound, further solidifying the identification of this sequence as the dantrolene binding site. nih.govosti.gov The interaction is not dependent on muscle-specific factors, as heterologously expressed RyR1 also demonstrates specific labeling by [3H]this compound. nih.govosti.gov The binding of dantrolene to RyR1 has been shown to be enhanced by the presence of ATP or its non-hydrolyzable analog, AMP-PCP. nih.govacs.org

Table 1: Key Findings in the Identification of RyR1 as the this compound Binding Partner

| Experimental Approach | Key Finding | Citation |

|---|---|---|

| Photoaffinity Labeling of Skeletal Muscle SR | Identification of a ~160 kDa protein specifically labeled by [3H]this compound. | acs.org, nih.gov |

| Immunological Cross-Reactivity | The ~160 kDa photolabeled protein cross-reacts with anti-RyR1 antibodies. | acs.org, nih.gov |

| Mass Spectrometry | The 160 kDa fragment was identified as the N-terminal 1400 amino acids of RyR1. | nih.gov |

| Synthetic Domain Peptides | Only peptides containing RyR1 residues 590-609 were photolabeled by [3H]this compound. | osti.gov, nih.gov |

| Monoclonal Antibody Inhibition | An antibody recognizing the 590-609 region of RyR1 inhibits [3H]this compound photolabeling. | osti.gov, nih.gov |

| Heterologous Expression | RyR1 expressed in non-muscle cells retains its ability to be specifically labeled. | osti.gov, nih.gov |

| ATP Dependence | [3H]this compound photolabeling of RyR1 is enhanced by AMP-PCP, an ATP analog. | nih.gov, acs.org |

In contrast to the clear and potent interaction with RyR1, the relationship between this compound and the cardiac ryanodine receptor, RyR2, is more nuanced, highlighting a significant isoform selectivity. nih.gov While RyR1 and RyR2 share over 60% amino acid sequence identity, including an almost identical dantrolene-binding sequence (residues 601-620 in RyR2), initial studies indicated that RyR2 is a poor target for dantrolene and its analogs under basal conditions. nih.govportlandpress.comnih.gov Direct photoaffinity labeling experiments with [3H]this compound on cardiac SR vesicles showed that RyR2 was not significantly labeled. nih.gov

However, subsequent research has revealed that the dantrolene-binding site on RyR2 may be present but poorly accessible in the native conformation of the protein. portlandpress.comnih.gov Interestingly, elongated synthetic peptides corresponding to the RyR2 dantrolene-binding domain (residues 601-639) could be specifically photolabeled by [3H]this compound, suggesting an intrinsic capacity to bind the compound. portlandpress.comresearchgate.net Furthermore, the conformation of the RyR2 channel, and thus its accessibility to dantrolene, appears to be modifiable. For instance, reducing the free Ca2+ concentration was found to enhance [3H]dantrolene binding to cardiac SR. portlandpress.com Some studies also suggest that under certain pathological conditions, the RyR2 channel may become more sensitive to dantrolene-mediated inhibition. nih.gov The presence of calmodulin (CaM) has also been implicated as a prerequisite for dantrolene to inhibit both RyR1 and RyR2. researchgate.net

The third isoform, RyR3, is found in various tissues, including the brain. frontiersin.org Functional studies have shown that RyR3, similar to RyR1, is sensitive to dantrolene. nih.gov While direct photoaffinity labeling studies with this compound specifically on RyR3 are less detailed in the available literature, functional assays demonstrate that dantrolene can inhibit [3H]ryanodine binding to RyR3, suggesting it is a target for the drug. This indicates that both RyR1 and RyR3, but not typically RyR2, are the primary targets for dantrolene's inhibitory action in vivo. researchgate.net

Cardiac Ryanodine Receptor 2 (RyR2) Interactions and Isoform Selectivity

Photoaffinity Labeling Approaches for Target Capture

Photoaffinity labeling is a powerful technique that utilizes a photoactivatable ligand, such as this compound, to covalently bind to its target protein upon exposure to UV light. This allows for the direct identification of the binding partner.

A significant body of research on this compound has been conducted using in vitro labeling of sarcoplasmic reticulum (SR) membrane preparations isolated from skeletal muscle. acs.orgnih.govportlandpress.com In these experiments, SR vesicles are incubated with [3H]this compound and then irradiated with UV light to induce covalent cross-linking. acs.orgnih.gov Subsequent analysis by SDS-PAGE and fluorography allows for the visualization of radiolabeled proteins. acs.orgnih.gov This approach was fundamental in the initial identification of the ~160 kDa N-terminal fragment of RyR1 as the primary target of this compound. acs.orgnih.gov These studies also revealed that the efficiency of photolabeling could be modulated by factors such as the presence of ATP analogs, which enhanced the specific labeling of RyR1. nih.govacs.org

Table 2: Summary of this compound Photoaffinity Labeling Studies

| System | Preparation | Key Observation | Citation |

|---|---|---|---|

| In Vitro | Skeletal Muscle Sarcoplasmic Reticulum | Specific photolabeling of a ~160 kDa protein, later identified as the N-terminus of RyR1. | acs.org, nih.gov |

| In Vitro | Cardiac Sarcoplasmic Reticulum | RyR2 is a poor target for [3H]this compound photolabeling under basal conditions. | nih.gov |

| In Vitro | Synthetic Peptides | Peptides corresponding to RyR1 (590-609) and RyR2 (601-639) are specifically photolabeled. | portlandpress.com, osti.gov |

| Cellular | Heterologously Expressed RyR1 | Recombinant RyR1 retains the capacity for specific photolabeling, indicating no requirement for muscle-specific factors. | osti.gov, nih.gov |

To confirm that the interaction between this compound and RyR1 is direct and does not require other muscle-specific proteins, researchers have utilized cellular systems with heterologously expressed recombinant RyR proteins. nih.govosti.gov In these experiments, non-muscle cells, such as CHO or HEK-293 cells, are engineered to express full-length RyR1. mdpi.combiorxiv.org These cells are then treated with [3H]this compound, and subsequent photoaffinity labeling experiments are performed. The results from these studies demonstrated that heterologously expressed RyR1 retains its ability to be specifically photolabeled by [3H]this compound. nih.govosti.gov This was a crucial finding as it confirmed that RyR1 itself is the direct molecular target and that the binding interaction is intrinsic to the receptor protein. nih.govosti.gov

Covalent Cross-linking and Detection Methodologies

The primary method for identifying the binding site of this compound involves photoaffinity labeling. resource.org This technique utilizes [3H]this compound, a version of the molecule containing a radioactive tritium (B154650) atom and a photoactivatable azido (B1232118) group. resource.orgresearchgate.net When exposed to UV light, the azido group forms a highly reactive nitrene intermediate that covalently bonds to nearby amino acid residues of the target protein. researchgate.net This permanent cross-linking allows for the identification of the binding protein. google.com

The detection of the covalently labeled protein is typically achieved through SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis) followed by fluorography or autoradiography. resource.orgresearchgate.net These methods visualize the radiolabeled protein, revealing its molecular weight. Early studies using this approach on porcine and rabbit sarcoplasmic reticulum (SR) identified a specifically labeled protein of approximately 160-172 kDa. resource.orgnih.gov This protein was later confirmed to be a fragment of the full-length RyR1 monomer through immunological cross-reactivity and mass spectrometry. nih.gov

Further confirmation and characterization of the binding have been achieved using techniques such as:

Immunoprecipitation: Using antibodies specific to RyR1, researchers have been able to pull down the [3H]this compound-labeled protein complex, confirming the identity of the target. escholarship.orgnih.gov

Western Blotting: This technique uses antibodies to detect the presence of RyR1 and its fragments in samples that have been photolabeled. escholarship.org

Mass Spectrometry: This powerful analytical technique has been used to identify the specific protein fragment that is labeled by this compound. nih.govnih.gov

These methodologies have collectively provided strong evidence that this compound directly and specifically binds to the RyR1 protein. nih.govwashington.edu

Identification of Specific Binding Domains and Amino Acid Residues

Through a combination of photoaffinity labeling and peptide mapping, the binding site of this compound has been narrowed down to a specific region within the N-terminus of RyR1. nih.govaneskey.comwashington.edu Initial experiments demonstrated that [3H]this compound specifically labels a 1400-amino acid N-terminal fragment of RyR1. escholarship.organeskey.comcapes.gov.br

To further refine the location, researchers utilized synthetic domain peptides that mimic different regions of the RyR1 protein. nih.govescholarship.org In these experiments, only peptides containing the amino acid sequence corresponding to residues 590-609 of rabbit RyR1 were specifically photolabeled by [3H]this compound. nih.govmdpi.com This 20-amino acid sequence has been designated as DP1 (Domain Peptide 1). nih.govcapes.gov.brportlandpress.com

The specificity of this interaction was further substantiated by the use of a monoclonal antibody that recognizes the DP1 region. nih.govescholarship.org This antibody was found to inhibit the photolabeling of both the full-length RyR1 and its N-terminal fragment by [3H]this compound in a concentration-dependent manner. nih.govwashington.eduportlandpress.com These findings strongly indicate that the primary binding site for dantrolene, and therefore this compound, is located within the amino acid sequence 590-609 of RyR1. nih.govjacc.orgnih.gov

| Experimental Evidence for DP1 as the this compound Binding Site | Reference |

| Specific photolabeling of synthetic peptides containing the Leu590–Cys609 sequence. | capes.gov.brmdpi.com |

| Inhibition of [3H]this compound photolabeling of RyR1 by a monoclonal antibody recognizing the DP1 region. | nih.govcapes.gov.br |

| [3H]this compound specifically photolabels the N-terminal 1400-amino acid fragment of RyR1. | aneskey.comcapes.gov.br |

More recent high-resolution cryo-electron microscopy (cryo-EM) studies have provided a more detailed structural context for the dantrolene binding site, identifying it within a region known as the RY12 domain. biorxiv.orgnih.govscite.ai The RY12 domain is located at the corner of the RyR1 tetramer and is composed of three SPRY (SP1a/ryanodine receptor) domains and RY12 itself, which encompasses amino acid residues 628–1656 in rabbit RyR1. nih.gov

These structural studies revealed that dantrolene binds in a cleft within the RY12 domain, stacked with either an ATP or an ADP molecule. biorxiv.orgnih.govscite.ai This finding is significant as it suggests that the binding of dantrolene is dependent on the presence of these adenine (B156593) nucleotides. biorxiv.orgnih.gov Functional analyses have confirmed that ATP or ADP is required for dantrolene to inhibit RyR1 activity. nih.gov

Intriguingly, in the absence of dantrolene, the RY12 domain appears to selectively bind two molecules of ADP. nih.govresearchgate.net This observation has led to the hypothesis that the RY12 domain may function as an endogenous sensor for the cellular ATP to ADP ratio. nih.govresearchgate.net During periods of intense muscle activity and fatigue, when ATP levels decrease and ADP levels rise, the binding of ADP to the RY12 domain could potentially dampen RyR1 activity to conserve energy. researchgate.net

Localization to the N-terminal Region of RyR1 (e.g., amino acids 590-609, DP1)

Allosteric Modulation and Conformational Dynamics of this compound Binding

The binding of this compound to RyR1 is not a simple lock-and-key interaction but is influenced by the conformational state of the receptor, which is in turn affected by various allosteric modulators.

The binding of this compound to RyR1 is significantly enhanced by the presence of ATP or its non-hydrolyzable analog, AMP-PCP. nih.govacs.org Photoaffinity labeling experiments have shown that the specific labeling of both the full-length RyR1 monomer and its N-terminal fragment by [3H]this compound is greatly increased in the presence of AMP-PCP. nih.govresearchgate.net

This nucleotide-dependent enhancement of binding suggests that the binding of ATP or AMP-PCP induces a conformational change in the RyR1 protein that either exposes or increases the affinity of the dantrolene binding site. nih.gov Cryo-EM structures have visualized dantrolene binding as a ternary complex with ATP or ADP in the RY12 domain, providing a structural basis for this observation. nih.govresearchgate.net When dantrolene and ATP/ADP are bound, the cleft in the RY12 domain closes like a clamp, indicating a significant local conformational change. biorxiv.orgresearchgate.net This allosteric modulation is critical for the inhibitory effect of dantrolene on the RyR1 channel. nih.gov

| Modulator | Effect on this compound/Dantrolene Binding | Reference |

| ATP | Enhances binding and is required for inhibition. | nih.govnih.gov |

| AMP-PCP | Enhances photolabeling. | nih.govacs.org |

| ADP | Enhances binding and is required for inhibition. | nih.gov |

The proteolytic cleavage of RyR1 by endogenous proteases, such as n-calpain, can also influence this compound binding. nih.govacs.org N-calpain is a calcium-activated protease that can cleave the RyR1 monomer, generating a large N-terminal fragment of approximately 160-172 kDa. nih.govwashington.edu This fragment contains the dantrolene binding site. aneskey.comwashington.edu

Interestingly, the effect of n-calpain cleavage on dantrolene binding is dependent on the presence of adenine nucleotides. nih.govacs.org In the presence of AMP-PCP, n-calpain cleavage does not affect [3H]dantrolene binding. nih.govacs.org However, in the absence of nucleotide, cleavage of the receptor by n-calpain depresses dantrolene binding. nih.govacs.org This suggests that the intact structure of the RyR1 protein and the interactions between its different domains play a role in maintaining the conformation required for high-affinity dantrolene binding, particularly in the absence of stabilizing nucleotides like ATP. nih.gov The cleaved N-terminal fragment, while still containing the binding site, may have a less favorable conformation for ligand interaction unless a nucleotide is bound. nih.gov

Role of Ionic Environment (e.g., Calcium, Magnesium) in Modulating Binding Conformation

The binding of dantrolene and its photoaffinity label analog, this compound, to the ryanodine receptor 1 (RyR1) is significantly influenced by the surrounding ionic environment, particularly by the concentration of magnesium ions (Mg²⁺). pnas.orguq.edu.aupnas.org While this compound was instrumental in identifying the specific binding locus on the RyR1 protein, studies on its parent compound, dantrolene, have revealed that the drug's inhibitory action is critically dependent on physiological concentrations of cytoplasmic Mg²⁺. nih.govnih.gov

Initial in vitro studies using purified RyR1 incorporated into lipid bilayers often failed to demonstrate a direct inhibitory effect of dantrolene. pnas.orgpnas.org This discrepancy with observations in intact muscle fibers led to the hypothesis that these experimental conditions were missing a key physiological component. pnas.org A major difference was the intentional exclusion of Mg²⁺ from the cytoplasmic solution in most bilayer studies to facilitate the measurement of channel opening probability. pnas.orgpnas.org

Subsequent research using skinned muscle fibers, where the intracellular ionic environment could be precisely controlled, demonstrated that millimolar levels of free cytoplasmic Mg²⁺ ([Mg²⁺]cyto) are essential for dantrolene's inhibitory effect on RyR1. pnas.orguq.edu.aupnas.org It was shown that dantrolene's ability to suppress Ca²⁺ release, whether induced by action potentials or by triggers of malignant hyperthermia (MH) like halothane, is contingent upon the presence of Mg²⁺. pnas.orguq.edu.au In human muscle fibers susceptible to MH, dantrolene was found to be ineffective at reducing halothane-induced Ca²⁺ release at resting [Mg²⁺]cyto (approximately 1 mM). uq.edu.au However, the drug's efficacy was restored when [Mg²⁺]cyto was raised, a condition thought to occur during an MH event due to increased hydrolysis of MgATP. pnas.orguq.edu.au

The proposed mechanism is that dantrolene increases the affinity of the RyR1 channel for Mg²⁺, thereby enhancing the ion's natural inhibitory effect on the channel. pnas.orgpnas.org This reconciles the conflicting results between studies on intact muscle and isolated RyRs, highlighting that dantrolene and Mg²⁺ work synergistically to inhibit aberrant Ca²⁺ release. pnas.orguq.edu.au While Mg²⁺ is the most prominently studied ion, other factors like the Ca²⁺-binding protein calmodulin have also been found to condition dantrolene's action, indicating a complex regulatory interplay. mdpi.com

Table 1: Influence of Mg²⁺ on Dantrolene's Inhibition of Ryanodine Receptor 1 (RyR1)

| Experimental System | Mg²⁺ Condition | Dantrolene Effect on RyR1 | Reference |

|---|---|---|---|

| Isolated RyR1 in Lipid Bilayers | Mg²⁺ excluded | No significant inhibition observed | pnas.orgpnas.org |

| Skinned Muscle Fibers | Resting [Mg²⁺]cyto (~1 mM) | Ineffective at reducing halothane-induced Ca²⁺ release in MH-susceptible muscle | uq.edu.au |

| Skinned Muscle Fibers | Raised [Mg²⁺]cyto (>1 mM) | Effective inhibition of Ca²⁺ release | pnas.orguq.edu.au |

Exploration of Other Putative Molecular Targets Beyond RyRs

Investigation of Neuroendocrine-Specific Protein-Like 1 (NSPl1) Interactions in Skeletal Muscles

While the ryanodine receptor is the primary and most well-established target of dantrolene, research efforts utilizing photoreactive derivatives such as this compound have uncovered other potential binding partners. nih.gov One such discovery is the interaction with a 23-kDa protein in skeletal muscle, which was identified as a skeletal muscle-specific variant of Neuroendocrine-Specific Protein-Like 1 (sk-NSPl1). nih.gov

In a study aimed at identifying the molecular target of dantrolene in the sarcoplasmic reticulum, researchers used a photoreactive dantrolene derivative to label proteins in mouse skeletal muscle. nih.gov This led to the identification of sk-NSPl1 as a novel dantrolene-binding protein. nih.gov The researchers hypothesized that this protein might be a regulator of physiological Ca²⁺ release, but further investigation revealed a different role. nih.gov

Experiments using sk-NSPl1-deficient mice demonstrated that these muscles had a completely preserved sarcoplasmic reticulum Ca²⁺ release mechanism and, crucially, that this release was still inhibited by dantrolene. nih.gov This finding indicates that the interaction of dantrolene with sk-NSPl1 is separate from its well-known inhibitory effect on RyR1. nih.gov Instead, the study revealed that sk-NSPl1 plays a critical role in the membrane translocation of the glucose transporter GLUT4, which is induced by muscle contraction and exercise. In the absence of sk-NSPl1, exercise-induced glucose uptake was completely abolished. nih.gov

Therefore, sk-NSPl1 represents a novel dantrolene receptor with a distinct physiological function related to glucose metabolism in skeletal muscle. nih.gov The binding of dantrolene derivatives to this protein suggests a secondary pathway through which the compound can exert effects, in this case, inhibiting exercise-induced glucose uptake by preventing GLUT4 translocation to the cell membrane. nih.gov

Table 2: Summary of Findings on sk-NSPl1 as a Dantrolene Target

| Feature | Finding | Implication | Reference |

|---|---|---|---|

| Identification | A 23-kDa protein photolabeled by a dantrolene derivative was identified as sk-NSPl1. | sk-NSPl1 is a novel dantrolene-binding protein in skeletal muscle. | nih.gov |

| Function | sk-NSPl1 is essential for the contraction/exercise-induced membrane translocation of GLUT4. | It plays a key role in activity-dependent glucose uptake by muscle. | nih.gov |

| Relation to RyR1 | In sk-NSPl1-deficient muscle, RyR1-mediated Ca²⁺ release and its inhibition by dantrolene are unaffected. | The function of sk-NSPl1 is independent of dantrolene's primary action on RyR1. | nih.gov |

| Effect of Binding | Dantrolene binding to sk-NSPl1 is associated with the inhibition of exercise-induced glucose uptake. | Dantrolene has a secondary effect on muscle glucose metabolism via sk-NSPl1. | nih.gov |

Mechanistic Investigations of Azidodantrolene Target Interactions

Biochemical and Biophysical Characterization of Binding Events

Biochemical and biophysical methods have been instrumental in identifying the primary binding site of azidodantrolene and characterizing the nature of this interaction. These techniques provide foundational evidence of a direct ligand-receptor relationship.

Ligand-Receptor Binding Assays using Sarcoplasmic Reticulum Membranes

Ligand-receptor binding assays using sarcoplasmic reticulum (SR) membranes isolated from skeletal muscle have been a important in demonstrating the pharmacological activity of this compound. nih.govebi.ac.ukacs.org The sarcoplasmic reticulum is a specialized organelle in muscle cells responsible for storing and releasing calcium, making it a logical focus for investigating a compound known to interfere with calcium release.

In these assays, radiolabeled [3H]this compound is incubated with SR membrane preparations. The amount of radioligand that binds to the membranes is then quantified, typically through filtration methods that separate the membrane-bound ligand from the unbound ligand. To determine the specificity of this binding, parallel experiments are conducted in the presence of a large excess of a non-radiolabeled competitor, such as dantrolene (B1669809) or azumolene. nih.govportlandpress.com A significant reduction in the binding of [3H]this compound in the presence of the competitor indicates that the binding is specific to a particular site.

Research has shown that [3H]this compound binds to skeletal muscle SR membranes in a specific and saturable manner, which is a key characteristic of a ligand binding to a finite number of receptor sites. nih.govacs.org The binding affinity, often expressed as the dissociation constant (Kd), can be determined from these experiments and provides a measure of how tightly the ligand binds to its target. Furthermore, these studies have revealed that the binding of dantrolene to its receptor can be modulated by other molecules, such as adenine (B156593) nucleotides. For instance, the presence of AMP-PCP, a non-hydrolyzable analog of ATP, has been shown to enhance the binding of [3H]dantrolene. acs.orgnih.gov

Interestingly, while dantrolene's primary target is the ryanodine (B192298) receptor 1 (RyR1) in skeletal muscle, studies have also investigated its interaction with the cardiac isoform, RyR2. portlandpress.comnih.gov Direct photoaffinity labeling experiments have shown that RyR2 is a poor target for [3H]this compound under basal conditions. portlandpress.com However, the binding of [3H]dantrolene to cardiac SR can be significantly increased by decreasing the free calcium concentration with chelators like EGTA, suggesting that the dantrolene-binding site on RyR2 is conformationally sensitive and can be modulated by the ionic environment. portlandpress.comnih.gov

| Ligand | Preparation | Key Finding | Modulator | Effect of Modulator |

|---|---|---|---|---|

| [3H]this compound | Skeletal Muscle SR | Specific and saturable binding demonstrated. nih.govacs.org | Azumolene | Competitively inhibits binding. nih.govportlandpress.com |

| [3H]Dantrolene | Skeletal Muscle SR | Binding is enhanced. acs.orgnih.gov | AMP-PCP | Enhances binding affinity. acs.orgnih.gov |

| [3H]Dantrolene | Cardiac SR | Binding is significantly increased. portlandpress.comnih.gov | EGTA (≥10 mM) | Increases binding by ~2-fold. portlandpress.comnih.gov |

Polyacrylamide Gel Electrophoresis (SDS-PAGE) and Autoradiography/Fluorography for Labeled Protein Analysis

Following the demonstration of specific binding, the next critical step is to identify the protein(s) to which this compound binds. This compound is a photoaffinity label, meaning that upon exposure to ultraviolet (UV) light, its azido (B1232118) group is converted into a highly reactive nitrene, which can then form a covalent bond with nearby amino acid residues of the binding protein. This property allows for the permanent "tagging" of the target protein.

After photolabeling with [3H]this compound, the SR membrane proteins are solubilized and separated based on their molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). nih.govebi.ac.ukacs.org The gel is then subjected to autoradiography or fluorography, techniques that use X-ray film or other imaging methods to detect the radioactive tritium (B154650) ([3H]) signal from the covalently bound this compound. nih.govebi.ac.ukacs.org

These experiments have consistently identified a specifically labeled protein with an approximate molecular weight of 160 kDa in skeletal muscle SR. nih.govacs.orgnih.gov The specificity of this labeling is confirmed by the absence of this radioactive band when photolabeling is performed in the presence of excess unlabeled dantrolene or azumolene. nih.gov Further investigation revealed that this 160 kDa protein is an N-terminal fragment of the full-length ryanodine receptor (RyR), which has a much larger molecular weight (around 565 kDa). nih.gov The cleavage of the RyR monomer into this fragment is attributed to the action of an endogenous protease, likely n-calpain. nih.gov

In addition to the 160 kDa fragment, specific photolabeling of the full-length RyR1 monomer has also been demonstrated. nih.gov The enhancement of this labeling by AMP-PCP further corroborates the findings from the binding assays. nih.gov These SDS-PAGE and autoradiography results provided the first direct visual evidence of the molecular target of this compound. nih.govebi.ac.ukacs.org

Immunoprecipitation Techniques for Target Protein Isolation and Validation

To further confirm the identity of the protein photolabeled by [3H]this compound, immunoprecipitation techniques have been employed. nih.govportlandpress.com This method uses antibodies that specifically recognize and bind to a target protein, allowing for its isolation from a complex mixture of proteins.

In these experiments, after photolabeling the SR membranes with [3H]this compound, the proteins are solubilized. An antibody specific to the suspected target protein, the ryanodine receptor, is then added to the mixture. The antibody-protein complexes are subsequently captured, often using protein A or protein G beads, and separated from the rest of the sample. The immunoprecipitated proteins are then analyzed by SDS-PAGE and autoradiography to see if the radiolabeled protein is among them.

Interestingly, a monoclonal antibody that recognizes the dantrolene-binding region of RyR1 (amino acids 590-609) can immunoprecipitate RyR1 but not RyR2 from native SR, even though it can recognize a synthetic peptide corresponding to the cardiac sequence (DP1-2c). portlandpress.comnih.gov This suggests that the dantrolene-binding site on RyR2 may be less accessible in the native protein conformation. portlandpress.comnih.gov

Structural Biology Approaches for Atomic-Level Insights

While biochemical and biophysical methods identify the target and characterize the binding, structural biology techniques provide a high-resolution, three-dimensional view of the interaction. These approaches are crucial for understanding the precise binding site and the conformational changes induced by ligand binding.

Cryo-Electron Microscopy (Cryo-EM) for Resolving Binding Sites and Conformational Changes

Cryo-electron microscopy (cryo-EM) has emerged as a powerful technique for determining the high-resolution structures of large protein complexes like the ryanodine receptor. wikipedia.org This method involves flash-freezing purified protein samples in a thin layer of vitreous ice and then imaging them with an electron microscope. wikipedia.org By averaging the images of thousands of individual protein particles, a three-dimensional reconstruction of the protein's structure can be generated at near-atomic resolution. wikipedia.org

Recent cryo-EM studies have provided unprecedented insights into how dantrolene interacts with the RyR1 channel. nih.gov Structures of the RyR1 mutant Y522S, which is associated with malignant hyperthermia, have been solved in both the closed and open states in the presence of dantrolene. nih.gov These studies revealed that dantrolene binds to a novel allosteric site within the cytoplasmic assembly of the channel, far from the ion-conducting pore. nih.gov

Specifically, the dantrolene binding site was identified in the P1 domain, where it interacts with residues Trp882, Trp996, and Arg1000. nih.gov The binding of dantrolene at this site appears to restrict the movement of the central activation module of the channel, thereby reducing its open probability and "cooling down" the hyperactive state caused by the mutation. nih.gov Another study localized the dantrolene binding site to the RY12 domain at a corner of the receptor, where it forms a ternary complex with ADP or ATP. nih.gov This binding is proposed to induce a conformational change that is allosterically coupled to the closure of the channel pore. nih.gov

| Study Focus | RyR1 Variant | Resolution | Key Findings |

|---|---|---|---|

| Dantrolene inhibition of a malignant hyperthermia mutant nih.gov | Y522S | 2.5-3.3 Å | Dantrolene binds to the P1 domain, interacting with W882, W996, and R1000. nih.gov It allosterically reduces channel opening by restricting the central activation module. nih.gov |

| Localization of dantrolene binding site nih.gov | Wild-type | High-resolution | Dantrolene binds to the RY12 domain as a ternary complex with ADP or ATP, inducing a conformational change coupled to pore closure. nih.gov |

Computational Modeling of Ligand-Protein Complexes and Interaction Interfaces

Computational modeling, often used in conjunction with experimental data from techniques like cryo-EM, plays a vital role in refining our understanding of ligand-protein interactions. These methods can predict how a ligand like dantrolene docks into its binding site and can calculate the energetic contributions of individual amino acid residues to the binding affinity.

Based on the cryo-EM structures, detailed atomic models of the dantrolene-RyR1 complex can be built. These models allow for the visualization of the precise orientation of dantrolene within its binding pocket and the specific hydrogen bonds, van der Waals interactions, and hydrophobic interactions that stabilize the complex. For example, the interactions with Trp882, Trp996, and Arg1000 in the P1 domain identified through cryo-EM can be further analyzed using computational tools to understand their importance in the binding mechanism. nih.gov

Furthermore, computational approaches such as molecular dynamics simulations can be used to study the dynamic nature of the dantrolene-RyR1 interaction. arxiv.org These simulations can reveal how the binding of dantrolene influences the conformational flexibility of the receptor and how this, in turn, leads to the observed allosteric inhibition of channel activity. By simulating the protein's movements over time, researchers can gain insights into the chain of events that connects dantrolene binding at a distant site to the closing of the ion pore. These computational studies are essential for building a complete, dynamic picture of how this compound and related compounds modulate the function of the ryanodine receptor.

Functional Studies in Reconstituted Systems and Cellular Models

The functional ramifications of this compound and its parent compound, dantrolene, have been extensively studied in various experimental models. These range from reconstituted systems using components of the muscle excitation-contraction machinery to whole-cell models, providing a multi-layered understanding of the compound's interaction with its target, the ryanodine receptor (RyR).

Studies in Saponin-Treated Skinned Muscle Fibers to Assess Ca²⁺ Release

Saponin-treated skinned muscle fibers are a valuable experimental model that allows for direct access to the sarcoplasmic reticulum (SR) and its calcium release channels while maintaining their near-physiological arrangement. In this preparation, the sarcolemma is selectively permeabilized, enabling researchers to control the intracellular environment and directly measure calcium release.

Studies using this model have been crucial in characterizing the effects of dantrolene and its analogs, including the azido-functionalized derivative GIF-0082 (an this compound analog), on calcium release from the SR of mouse skeletal muscle. nih.govnih.gov These experiments typically involve triggering calcium release through various means and observing the modulatory effects of the compounds. nih.gov For instance, researchers have measured the inhibition of twitch tension in intact fibers and then compared it to the effects on specific modes of calcium release in skinned fibers to dissect the mechanism of action. nih.govnih.gov The skinned fiber preparation allows for the precise application of Ca²⁺ and other modulators to study the direct effects on the RyR channels. nih.gov

Analysis of Specific Ca²⁺ Release Modes (e.g., Ca²⁺-induced Ca²⁺ Release)

Dantrolene and its derivatives can discriminate between different modes of SR calcium release. nih.govresearchgate.net Key distinctions have been made between physiological Ca²⁺ release (PCR), which is triggered by depolarization during excitation-contraction coupling, and Ca²⁺-induced Ca²⁺ release (CICR), a process where calcium itself triggers further release from the SR. researchgate.netnih.gov

In saponin-skinned muscle fibers from mice, dantrolene was found to inhibit CICR under Mg²⁺-free conditions at room temperature. nih.govnih.gov In contrast, an azido-functionalized dantrolene derivative (GIF-0082) inhibited twitch contraction in intact muscle—a measure of physiological release—but had no inhibitory effect on CICR in the skinned fiber preparation under the same conditions. nih.govnih.gov This finding indicates that certain dantrolene analogs can uncouple the inhibition of physiological release from the inhibition of CICR, suggesting they recognize different opening modes of the RyR channel. nih.gov Further studies showed that the inhibitory effects of dantrolene on CICR could be diminished by the presence of other derivatives like GIF-0185, highlighting complex interactions at the receptor level. nih.govnih.gov

Table 1: Effects of Dantrolene Analogs on Ca²⁺ Release Modes in Mouse Skeletal Muscle

| Compound | Experimental System | Ca²⁺ Release Mode | Observed Effect | Citation |

|---|---|---|---|---|

| Dantrolene | Intact Fibers | Twitch Contraction (PCR) | Inhibition | nih.gov |

| Skinned Fibers | Ca²⁺-induced Ca²⁺ Release (CICR) | Inhibition | nih.govnih.gov | |

| This compound Analog (GIF-0082) | Intact Fibers | Twitch Contraction (PCR) | Inhibition (less than dantrolene) | nih.govnih.gov |

| Skinned Fibers | Ca²⁺-induced Ca²⁺ Release (CICR) | No Inhibition | nih.govnih.gov | |

| GIF-0185 | Intact Fibers | Twitch Contraction (PCR) | Inhibition (similar to dantrolene) | nih.govnih.gov |

| Skinned Fibers | Ca²⁺-induced Ca²⁺ Release (CICR) | No Inhibition | nih.govnih.gov |

Probing Isoform Selectivity and Context-Dependent Binding Mechanisms

A critical aspect of this compound's mechanism is its selectivity for different isoforms of the ryanodine receptor. While the primary amino acid sequence identified as the dantrolene-binding site is highly conserved across isoforms, the functional and binding effects are not uniform, suggesting that other factors, such as protein conformation and post-translational state, play a crucial role.

Delineation of Differential Binding and Functional Effects on RyR1 versus RyR2

There is a well-established selectivity of dantrolene and its analogs for the skeletal muscle isoform (RyR1) over the cardiac isoform (RyR2). nih.gov Functional studies using in vitro muscle contractility assays and ligand binding studies consistently show that dantrolene interacts specifically with RyR1 and RyR3, while RyR2 is largely unresponsive. nih.govnih.gov

Table 2: Differential Effects of this compound/Dantrolene on RyR1 vs. RyR2

| Isoform | Experimental Evidence | Binding/Labeling with [³H]this compound | Functional Effect of Dantrolene | Citation |

|---|---|---|---|---|

| RyR1 (Skeletal) | Photoaffinity Labeling | Specific labeling of native protein and recombinant protein in CHO cells | Inhibition of Ca²⁺ release | mdpi.comnih.govresearchgate.net |

| RyR2 (Cardiac) | Photoaffinity Labeling | Poor target in native channel protein; labeling observed on synthetic peptides | Generally unresponsive in native state; no effect on recombinant RyR2 in HEK293 cells | biorxiv.orgnih.govresearchgate.net |

| Functional Assays | Not applicable | No effect on basal activity or halothane-induced activation | physiology.org |

Influence of Post-Translational Modifications (e.g., Phosphorylation) on RyR2 Responsiveness to Dantrolene Analogs

While native RyR2 is largely insensitive to dantrolene, a growing body of evidence suggests that the channel can become responsive under certain pathological conditions, which are often associated with post-translational modifications (PTMs). nih.govnih.gov One of the most significant PTMs is phosphorylation. mdpi.comacs.org

Several studies propose that the phosphorylation of RyR2, particularly in the context of heart failure, could be a key factor in unmasking the dantrolene binding site or otherwise sensitizing the channel to inhibition. mdpi.comnih.gov In failing cardiomyocytes, where RyR2 channels are often hyperphosphorylated, dantrolene has been shown to reduce diastolic Ca²⁺ leak. nih.govacs.org Direct evidence comes from experiments where cAMP was used to activate Protein Kinase A (PKA), an enzyme that phosphorylates RyR2. The resulting PKA-induced Ca²⁺ leak from RyR2 was completely inhibited by dantrolene. nih.gov This suggests that the conformational changes induced by phosphorylation make the RyR2 channel susceptible to dantrolene's inhibitory action, a mechanism that does not occur in the non-phosphorylated, "unstressed" state of the channel. nih.govnih.gov

Understanding Allosteric Coupling to Channel Gating and Conformational States

The interaction of this compound with its target, the ryanodine receptor (RyR), provides a clear example of allosteric modulation. By binding to a site physically distinct from the ion-conducting pore, the compound induces conformational changes that are transmitted through the protein structure to alter the channel's gating behavior. This indirect mechanism of inhibition is central to its function. Research using this compound and its parent compound, dantrolene, has illuminated how these conformational shifts stabilize the channel in a closed or less active state.

Detailed Research Findings

Photoaffinity labeling studies using [3H]this compound were instrumental in identifying the primary binding site on the skeletal muscle ryanodine receptor, RyR1. nih.govnih.gov This site, located within the N-terminal region of the receptor, is crucial for regulating channel function. nih.govacs.org Specifically, the binding sequence has been pinpointed to amino acids 590-609, a domain peptide region referred to as DP1. nih.govportlandpress.com

A key mechanistic theory that emerged from these findings is the concept of "interdomain interaction" or the "domain zipping" model. jacc.orgnih.gov The RyR channel's stability is maintained by a "zipped" configuration between its N-terminal domains (residues 1-600) and its central domains (residues 2000-2500). jacc.org This interaction imparts conformational constraints that stabilize the closed state of the Ca2+ channel. jacc.orgcapes.gov.br Pathogenic mutations, such as those causing malignant hyperthermia (MH), can weaken these interactions, leading to a "domain unzipping" that destabilizes the closed state and makes the channel leaky or hypersensitive to activation. jacc.orgnih.govnih.gov Dantrolene, by binding to the DP1 region within the N-terminus, is thought to produce a local conformational change that reinforces these critical interdomain interactions, effectively "re-zipping" the domains and stabilizing the channel's closed state. jacc.orgnih.govcapes.gov.br

The effect of dantrolene, and by extension the binding of this compound, is highly dependent on the conformational state of the receptor itself. nih.gov This is particularly evident when comparing RyR isoforms. While the DP1 sequence is identical in the cardiac isoform (RyR2), the binding site appears to be less accessible in the native RyR2 protein. portlandpress.comnih.gov However, this accessibility can be modulated. For instance, removing calcium (using ≥10 mM EGTA) was found to increase [3H]dantrolene binding to cardiac sarcoplasmic reticulum by approximately two-fold, suggesting the RyR2 binding site is conformationally sensitive and can be exposed under certain conditions. portlandpress.comnih.gov

The modulatory action is further complicated by the influence of other cellular factors, highlighting a network of allosteric regulation. Recent cryo-electron microscopy (cryo-EM) studies have revealed that adenosine (B11128) nucleotides (ATP or ADP) are required for dantrolene to inhibit RyR1. biorxiv.orgresearchgate.net Dantrolene did not inhibit the channel or bind to its site in the absence of these nucleotides. biorxiv.org Similarly, the inhibitory effect of dantrolene on RyR channel gating is dependent on the presence of physiologically relevant concentrations of magnesium (Mg2+). aups.org.auaups.org.au In the absence of sufficient Mg2+, dantrolene has no observable effect on RyR gating. aups.org.auaups.org.au

Cryo-EM has provided unprecedented visual detail of the allosteric mechanism. Studies of a malignant hyperthermia mutant RyR1 (Y522S) bound to dantrolene show the drug binds to the channel's cytoplasmic assembly, far from the ion gate. biorxiv.org This binding restricts the movement of the central activation module, effectively "cooling down" the hyperactive state induced by the mutation. biorxiv.org Dantrolene binding reduces the probability of the channel opening by altering the energetic landscape, but it does not completely prevent gating. biorxiv.org This is achieved by tempering the conformational movements of the peripheral domains, which rotate significantly less upon activation in the presence of the drug compared to its absence. biorxiv.org

Data Tables

Table 1: Key Domains and Residues in this compound/Dantrolene Interaction with RyR1

| Feature | Description | Residues/Region | Source(s) |

| Binding Domain | The primary binding site identified by [3H]this compound photoaffinity labeling. | N-terminal region | nih.govacs.orgcapes.gov.br |

| Domain Peptide 1 (DP1) | A specific sequence within the N-terminal region shown to be the direct binding site. | Amino acids 590-609 | nih.govportlandpress.comnih.gov |

| Interacting Residues | Specific amino acids within the P1 domain shown by cryo-EM to interact with dantrolene. | W882, W996, R1000 | biorxiv.org |

| Interacting Domains | Domains whose interaction is stabilized by dantrolene binding. | N-terminal and Central Domains | jacc.orgnih.govcapes.gov.br |

Table 2: Influence of Allosteric Modulators on Dantrolene Action

| Modulator | Effect on Dantrolene/Azidodantrolene Action | Target Receptor | Source(s) |

| ATP/ADP | Required for dantrolene binding to its site and subsequent inhibition of the channel. | RyR1 | biorxiv.orgresearchgate.net |

| Magnesium (Mg2+) | Physiologically relevant concentrations are necessary to observe the inhibitory effect of dantrolene on channel gating. | RyR1 | aups.org.auaups.org.au |

| Calcium (Ca2+) | High Ca2+ levels can decrease dantrolene binding affinity, suggesting the binding site is conformationally sensitive to Ca2+ levels. Low Ca2+ (high EGTA) increases binding. | RyR2 | portlandpress.comnih.gov |

Table 3: Conformational Changes in RyR1 Domains upon Dantrolene Binding (Cryo-EM Data)

| Domain Group | Average Rotation (Regular Gating) | Average Rotation (Gating with Dantrolene) | Implication | Source(s) |

| Peripheral Domains | ~6° | ~2° | Dantrolene restricts large-scale conformational changes associated with activation. | biorxiv.org |

| Central Core Domains (CTD, U-motif) | ~7° | ~5° | Movement is tempered, leading to a reduced probability of channel opening. | biorxiv.org |

Advanced Methodologies and Future Directions in Azidodantrolene Research

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

While dedicated multi-omics studies focusing specifically on Azidodantrolene are not extensively documented, the integration of such approaches represents a significant future direction for comprehensively understanding its mechanism of action. Multi-omics combines data from various biochemical levels, such as genomics, proteomics, phosphoproteomics, and metabolomics, to create a holistic picture of cellular responses. nih.gov This integrated analysis can reveal complex molecular networks and signaling pathways that are not apparent from single-data-type studies. nih.govnih.gov

In the context of this compound research, a multi-omics approach could elucidate the broader downstream consequences of its binding to the ryanodine (B192298) receptor (RyR). For instance, by combining phosphoproteomics with proteomics, researchers could map the phosphorylation changes across the proteome following this compound-mediated RyR modulation. This would reveal not only direct targets but also the activation or deactivation of associated kinases, phosphatases, and signaling cascades. Metabolomic profiling could further identify shifts in cellular energy metabolism and second messenger concentrations that result from altered calcium homeostasis. Such an integrated framework would provide a systems-level understanding of how the specific interaction identified by this compound translates into a global cellular response.

Advancements in Photoaffinity Labeling and Chemoproteomics Techniques for Broader Target Discovery

Photoaffinity labeling (PAL) is a powerful chemoproteomics technique used to covalently link a small molecule probe to its protein target upon photoactivation, enabling definitive target identification. wikipedia.orgnih.gov this compound, particularly its tritiated form ([³H]this compound), is a classic example of a PAL probe designed to identify the binding site of its parent compound, dantrolene (B1669809). acs.orgacs.orgnih.gov

The pioneering use of [³H]this compound led to the unequivocal identification of the skeletal muscle ryanodine receptor (RyR1) as a principal molecular target of dantrolene. acs.orgnih.gov Key research findings demonstrated specific photolabeling of the RyR1 monomer and, notably, a 160 kDa N-terminal fragment of the receptor in porcine sarcoplasmic reticulum. acs.orgacs.org Further investigation using synthetic peptides derived from RyR1 pinpointed the specific dantrolene-binding sequence to amino acid residues 590-609. portlandpress.commdpi.com These chemoproteomic studies resolved a long-standing debate about whether dantrolene acted directly on the RyR1 channel or through an intermediary protein. pnas.org

Advancements in this field now combine PAL with more sensitive mass spectrometry-based quantitative proteomics. nih.gov Future this compound research could employ newer-generation PAL probes with different photoreactive groups or integrated reporter tags for more efficient enrichment and identification of binding partners, including potential off-targets or previously unknown interactors in different cellular contexts.

| Experiment | Key Finding | Significance | Reference |

|---|---|---|---|

| Photoaffinity labeling of porcine SR with [³H]this compound | Identified a specifically labeled 160 kDa protein. | Provided initial evidence of a direct binding partner for dantrolene. | acs.org |

| Mass spectrometric and immunological analysis | Confirmed the 160 kDa protein is the N-terminal fragment of the RyR1. | Demonstrated conclusively that RyR1 is a molecular target for dantrolene. | acs.orgnih.gov |

| PAL with synthetic RyR1 domain peptides | Showed specific labeling of the peptide corresponding to amino acids 590–609. | Mapped the precise dantrolene-binding site on the RyR1 protein. | portlandpress.commdpi.com |

Application of Advanced Spectroscopic Methods for High-Resolution Protein-Ligand Interaction Mapping

Following the initial target identification with this compound, advanced spectroscopic and biophysical methods have been employed to map the protein-ligand interactions at higher resolution. These techniques provide detailed structural and dynamic information about the binding event and its consequences on protein conformation.

Quartz-Crystal Microbalance (QCM): This highly sensitive mass-measuring technique has been used to validate the binding of dantrolene to its identified target sequence. jacc.org Studies using QCM confirmed that a synthetic peptide corresponding to the RyR2 binding domain (residues 601-620) specifically binds to immobilized dantrolene, reinforcing the findings from PAL experiments. jacc.org

Förster Resonance Energy Transfer (FRET): FRET-based assays are used to measure molecular proximity. In the context of RyR biology, FRET has been used to map the three-dimensional location of the dantrolene-binding sequence relative to other functional domains, such as the binding site for FKBP12.6. nih.gov By inserting fluorescent proteins (like GFP) near the dantrolene binding site, researchers can assess conformational changes and the stabilization of interdomain interactions induced by ligand binding. nih.gov

Cryo-Electron Microscopy (Cryo-EM): The "resolution revolution" in cryo-EM has enabled the near-atomic visualization of large, complex proteins like the ryanodine receptor in different functional states. nih.gov Recent cryo-EM studies have successfully visualized dantrolene bound to the RyR1 channel, confirming its binding pocket and revealing how it allosterically stabilizes a closed state of the channel. biorxiv.org These high-resolution structures provide the ultimate map of the protein-ligand interaction first identified by this compound.

| Method | Application in Dantrolene/RyR Research | Key Insight | Reference |

|---|---|---|---|

| Quartz-Crystal Microbalance (QCM) | Screening of recombinant RyR2 fragments and synthetic peptides for dantrolene binding. | Confirmed direct binding to the 601–620 amino acid domain. | jacc.org |

| Förster Resonance Energy Transfer (FRET) | Mapping the 3D location of the dantrolene-binding sequence by inserting GFP markers. | Localized the binding site near the FKBP12.6 binding site, providing structural context for its modulatory effects. | nih.gov |

| Cryo-Electron Microscopy (Cryo-EM) | Determining the high-resolution structure of dantrolene bound to the RyR1 channel. | Visualized the precise binding pocket and the conformational changes that lead to channel inhibition. | biorxiv.org |

High-Throughput Screening Methodologies for Identification of Novel Binding Partners

The knowledge gained from this compound research has facilitated the development of high-throughput screening (HTS) assays to identify novel small molecules that modulate RyR function. These HTS platforms are designed to screen large chemical libraries for compounds that either mimic or antagonize the effects of dantrolene.

One innovative HTS method involves the direct measurement of calcium concentration within the endoplasmic reticulum ([Ca²⁺]ER) using genetically encoded calcium indicators. ryr1.org In this assay, cells expressing leaky, disease-associated RyR1 mutants are used; compounds that inhibit the calcium leak, like dantrolene, cause an increase in the [Ca²⁺]ER signal. A screen of over 1,500 compounds using this method successfully identified dantrolene as a "hit," validating the assay's effectiveness. ryr1.org Crucially, the screen also discovered other structurally distinct RyR1 inhibitors. ryr1.org

| Compound | Activity | Significance | Reference |

|---|---|---|---|

| Dantrolene | RyR1 inhibitor | Validated the HTS platform by being identified as a known inhibitor. | ryr1.org |

| Oxolinic acid | RyR1 inhibitor | A novel hit identified through HTS, structurally different from dantrolene. | ryr1.org |

| 9-aminoacridine | RyR1 inhibitor | A novel hit identified through HTS, suggesting a different mechanism or binding site. | ryr1.org |

| Alexidine | RyR1 inhibitor | A novel hit identified through HTS, expanding the chemical diversity of RyR1 modulators. | ryr1.org |

These HTS methodologies accelerate the discovery of new chemical probes and potential therapeutic leads that act on the dantrolene-binding pathway, opening up new avenues for pharmacological intervention in RyR-related channelopathies.

Development of Next-Generation this compound Analogs with Enhanced Specificity or Tunable Activity

The identification of the dantrolene binding site by this compound has provided a structural foundation for the rational design of next-generation analogs. The goal of these synthetic efforts is to develop compounds with improved properties, such as enhanced isoform specificity, greater potency, or tunable activity to dissect different aspects of calcium signaling.

Research in this area has led to the general synthesis of dantrolene analogs with various substituents on the phenyl ring. researchgate.net By modifying this part of the molecule, chemists have created analogs that can discriminate between two different modes of calcium release from the sarcoplasmic reticulum: physiological Ca²⁺ release (PCR) and Ca²⁺-induced Ca²⁺ release (CICR). researchgate.net This demonstrates that the core dantrolene scaffold can be tuned to achieve functional specificity.

Other synthetic approaches have focused on creating isosteric replacements for the furan (B31954) ring, such as the oxazole (B20620) moiety. ebi.ac.ukhelsinki.fi Some of these phenyloxazole derivatives retained significant skeletal muscle relaxant activity, indicating that the furan ring is not essential for biological function and can be replaced to potentially improve pharmacokinetic properties or reduce metabolic liabilities. helsinki.fi Future development could involve creating new this compound-like photoaffinity probes based on these novel scaffolds to map their interactions or to identify binding partners for the next generation of RyR modulators.

Contribution of this compound Research to Fundamental Understanding of Intracellular Calcium Homeostasis and Ryanodine Receptor Biology

The research centered on this compound has made a profound and lasting contribution to the fundamental understanding of intracellular calcium homeostasis and the biology of the ryanodine receptor. Its most significant impact was resolving the long-debated mechanism of action of dantrolene. pnas.org

By using [³H]this compound as a photoaffinity label, researchers definitively proved that dantrolene exerts its effects by binding directly to the RyR1 protein. acs.orgnih.gov This discovery was pivotal, as it anchored the therapeutic effect of dantrolene—the only drug available for the life-threatening condition malignant hyperthermia (MH)—to a specific molecular interaction. pnas.orguq.edu.au It provided a concrete mechanism: dantrolene inhibits the uncontrolled release of calcium from the sarcoplasmic reticulum by physically interacting with the RyR1 channel. acs.orgnih.gov

Furthermore, studies with this compound and dantrolene have been crucial in exploring the isoform-specific functions and regulation of RyR channels. While this compound effectively labels RyR1, it is a poor ligand for the cardiac isoform, RyR2, under baseline conditions, highlighting fundamental differences in the accessibility or conformation of the binding site between the two isoforms despite a highly conserved amino acid sequence. portlandpress.commdpi.com This has spurred further research into the structural and regulatory factors, such as interdomain interactions and the influence of other binding partners, that confer dantrolene sensitivity. mdpi.comjacc.org This line of inquiry continues to deepen our understanding of how calcium release is differentially regulated in skeletal and cardiac muscle, with major implications for both muscle physiology and disease. mdpi.com

Q & A

Q. What are the established methods for synthesizing Azidodantrolene, and how can researchers ensure purity and stability during synthesis?

this compound synthesis typically involves introducing an azido group into the dantrolene backbone for photoaffinity labeling. A validated method includes tritium labeling for binding studies, as described in . To ensure purity, researchers should employ HPLC with UV detection and confirm structural integrity via NMR spectroscopy. Stability testing under varying temperatures and light conditions is critical, with degradation products analyzed using mass spectrometry .

Q. Which analytical techniques are most effective for quantifying this compound in experimental samples, and what validation parameters are critical?

Reverse-phase HPLC with UV detection (e.g., 254 nm) is widely used, adapted from dantrolene quantification methods . Key validation parameters include:

Q. How can researchers adapt chromatographic methods from dantrolene to this compound analysis?

Adjustments include optimizing the mobile phase (e.g., acetonitrile:phosphate buffer ratio) to account for this compound’s higher hydrophobicity. Column selection (C18 vs. C8) and detection wavelength (e.g., 270 nm) should be validated using reference standards. Cross-validate with LC-MS for structural confirmation .

Advanced Research Questions

Q. How should researchers design experiments to map this compound’s binding kinetics to sarcoplasmic reticulum proteins while minimizing non-specific interactions?

Use radiolabeled [³H]this compound in competitive binding assays with purified sarcoplasmic reticulum membranes. Include controls:

- Non-specific binding : Excess unlabeled dantrolene.

- Temperature/pH effects : Test binding at physiological (37°C, pH 7.4) vs. non-physiological conditions. Data analysis should employ Scatchard plots or nonlinear regression for KD and Bmax calculations .

Q. What methodological approaches resolve contradictions in reported EC₅₀ values of this compound across studies?

Conduct a systematic review to identify variables (e.g., tissue source, assay type). Replicate experiments under standardized conditions (e.g., ISO/IEC 17025). Use meta-analysis to quantify heterogeneity (I² statistic) and subgroup analyses (e.g., species differences) .

Q. How can researchers optimize this compound’s solubility and bioavailability in in vivo models without compromising activity?

Employ lipid-based nanoformulations (e.g., liposomes) to enhance solubility. Validate bioavailability via pharmacokinetic studies (AUC, Cmax) in rodent models. Monitor pharmacological efficacy using muscle relaxation assays to ensure retained activity .

Q. What strategies validate the specificity of this compound in competitive binding assays with structurally similar analogs?

Perform cross-reactivity studies using analogs (e.g., dantrolene derivatives). Combine molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities and site-directed mutagenesis of target proteins to confirm critical residues .

Methodological Frameworks

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.